BenchChemオンラインストアへようこそ!

N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide

Ion channel modulation Nicotinamide SAR Calcium channel blocker

This fully synthetic nicotinamide (CAS 1904213-97-3) combines a 5-chloro, 6-tetrahydropyranyloxy, and N-benzyl-N-(pyridin-2-yl)amide triad—a substitution pattern known to drive steep SAR shifts in ion-channel patent families. With no public bioactivity data, it is procured exclusively as a bespoke chemical biology scaffold for internal probe generation, SAR benchmarking against 6-ethoxy/isopropoxy comparators, or computational docking into Cryo‑EM structures (e.g., PDB 7GIJ). Requires independent target-engagement profiling; not interchangeable with close analogs. Only suitable for discovery groups possessing screening infrastructure.

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9
CAS No. 1904213-97-3
Cat. No. B2585606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide
CAS1904213-97-3
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)Cl
InChIInChI=1S/C23H22ClN3O3/c24-20-14-18(15-26-22(20)30-19-9-12-29-13-10-19)23(28)27(21-8-4-5-11-25-21)16-17-6-2-1-3-7-17/h1-8,11,14-15,19H,9-10,12-13,16H2
InChIKeyQEZUKDPVDMPSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide (CAS 1904213-97-3) – Class, Identity, and Sourcing Context


The compound N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide (CAS 1904213-97-3) is a fully synthetic, small-molecule nicotinamide (pyridine-3-carboxamide) derivative featuring a 5-chloro substituent, an N-benzyl-N-(pyridin-2-yl) amide motif, and a 6-(tetrahydro-2H-pyran-4-yl)oxy ether group. It is structurally classified among heterocyclic carboxamides that appear in patent families targeting ion channels and related biological processes [1]. Publicly available physical-chemical annotation confirms a molecular formula of C23H22ClN3O3 and a molecular weight of 423.9 g/mol, placing it well within oral drug-like chemical space [2]. However, procurement decisions cannot be guided by annotated class properties alone, as the specific pharmacological profile of this congener remains largely uncharacterized in the open peer-reviewed and patent literature as of late April 2026.

Why In-Class Nicotinamide Analogs Cannot Simply Replace N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide


The pyridine-3-carboxamide series to which this compound belongs is known for steep structure–activity relationships (SAR). Even conservative modifications—such as relocating the chloro substituent from the 5- to the 4-position, replacing the tetrahydropyranyloxy group with a methoxy or ethoxy chain, or altering the benzyl-pyridyl amide substitution pattern—have been shown to cause dramatic shifts in target potency and selectivity within the same patent families [1]. Consequently, generic ‘in-class’ substitution without compound-specific comparative data risks selecting a molecule with an entirely different pharmacological fingerprint. The absence of publicly disclosed quantitative affinity or functional data for this exact compound means that any presumed interchangeability with a close structural analog is scientifically unjustified at this time [2].

Quantitative Differentiation Evidence for N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide (CAS 1904213-97-3)


No Head-to-Head Bioactivity Data Available: Target Engagement vs. Closest Patent Exemplars

A thorough search of the BindingDB, ChEMBL, PubMed, and Google Patents databases as of late April 2026 yields no quantitative IC50, EC50, Ki, or Kd values for N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide at any biologically relevant target. The structurally related N-benzyl-5-chloro-N-(pyridin-2-yl)-6-alkoxy-nicotinamide congeners disclosed in US 10,202,379 B2 exhibit N-type calcium channel blocking IC50 values spanning from <1 nM to >1 µM, but the specific Reference Example corresponding to this compound is not accompanied by a disclosed IC50 value in the patent or any subsequent scientific publication [1]. Cross-referencing with the ZINC database confirms that no bioactivity annotation exists for this compound in ChEMBL 20 [2].

Ion channel modulation Nicotinamide SAR Calcium channel blocker Target engagement

Selectivity Profile vs. Class-Level Off-Targets: No Data to Differentiate from Analogous Nicotinamides

The selectivity profile of N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide has not been reported against any standard off-target panel (e.g., kinase panel, CYP450 inhibition, hERG binding). In contrast, several close analogs from the US 10,202,379 B2 patent family have been screened against related ion channels and CYP isoforms, revealing that the 6-alkoxy substituent profoundly influences selectivity over non-target channels [1]. The absence of analogous data for the target compound precludes any assertion that it offers a superior selectivity window [2].

Selectivity profiling Off-target liability Nicotinamide selectivity Kinase panel

Pharmacokinetic and Metabolic Stability: Missing Comparative ADME Data

No published in vitro metabolic stability (e.g., human or rodent liver microsome half-life), intrinsic clearance, or in vivo pharmacokinetic study could be located for N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide. By class-level inference, the tetrahydropyran ether motif is designed to enhance metabolic stability relative to methoxy or ethoxy congeners that are susceptible to rapid O-dealkylation, but this design hypothesis remains experimentally unconfirmed for this molecule [1]. Documented metabolic half-lives for analogous 6-alkoxy nicotinamides in human liver microsomes range from <10 min to >120 min, demonstrating that even minor alkyl-chain changes dramatically alter clearance [2].

ADME Metabolic stability Pharmacokinetics Clearance

Evidence-Limited Application Scenarios for N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide


Chemical Probe Generation Where Target Profiling Is Performed In-House

Given the complete absence of public bioactivity data, the primary utility of this compound lies as a starting scaffold for a bespoke chemical biology probe campaign. An organization would need to independently generate target engagement (e.g., thermal shift assay, pulldown proteomics) and functional activity data before the molecule can be positioned against known probes. This scenario is only suitable for well-resourced discovery groups with internal screening infrastructure, as no pre-existing data can shorten the validation timeline [1].

Structure‑Activity‑Relationship (SAR) Reference Point in Nicotinamide Optimization Programs

The compound can serve as a single-point SAR reference to benchmark how the combination of a 5-chloro, 6-tetrahydropyranyloxy, and N-benzyl-N-(pyridin-2-yl)amide triad impacts in-house assay performance relative to patent-exemplified analogs. This use case demands that the organization possesses existing dose‑response data for at least two close structural comparators (e.g., the 6-ethoxy and 6-isopropoxy variants) to contextualize any observed potency shifts [2].

In Silico Docking and Molecular Dynamics Simulations

For computational chemistry groups, this molecule—with its fully assigned SMILES and InChI key (QEZUKDPVDMPSSB-UHFFFAOYSA-N)—can be docked into structural models of relevant targets (e.g., voltage-gated calcium channels, Cryo-EM structures PDB: 7GIJ, 6NXG) to generate testable hypotheses about binding mode and key residue interactions. However, predictions must be validated experimentally, as no co‑crystal structure or mutagenesis data exists for this ligand [1].

Formulation or Prodrug Feasibility Studies

With a calculated logP of approximately 4.4 (from ZINC physicochemical annotation), this hydrophobic compound could serve as a model in formulation development (e.g., lipid-based self-emulsifying systems) or in prodrug design studies aimed at improving aqueous solubility. Success in this application is entirely contingent on sufficient compound availability and acceptable purity (>95%) from a commercial supplier [2].

Quote Request

Request a Quote for N-benzyl-5-chloro-6-(oxan-4-yloxy)-N-(pyridin-2-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.